![molecular formula C19H22N6O3 B2669542 1,3-dimethyl-7-propyl-6-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1797321-66-4](/img/structure/B2669542.png)
1,3-dimethyl-7-propyl-6-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming chemical substances based on their structure . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
This involves the study of how the compound can be synthesized from simpler starting materials. It includes the reactions used, the reagents and conditions required, and the mechanism of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Catalytic Applications
Research has explored the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives through multi-component reactions utilizing catalysts like thiourea dioxide in aqueous media, highlighting the method's advantages such as recyclability of the catalyst, milder reaction conditions, and environmental benefits (Verma & Jain, 2012). Further advancements include the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones via three-component reactions under microwave irradiation and solvent-free conditions, demonstrating the catalyst's reusability and the method's simplicity and efficiency (Rahmani et al., 2018).
Structural Studies and Material Science
Several studies have been devoted to understanding the crystal structures and molecular interactions of pyrimidine derivatives. For instance, the examination of isomeric pyrazolo[3,4-d]pyrimidine-based molecules revealed insights into dimerization effects due to interchanged substitutions, highlighting the role of weak intermolecular interactions and aromatic pi-pi stacking in crystal formation (Avasthi et al., 2002). Additionally, the study of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrated their high luminescence and potential applications in material science due to their strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).
Photochemical and Sensing Applications
Explorations into the photophysical properties and pH-sensing applications of pyrimidine-phthalimide derivatives have led to the synthesis of new atypical AIE chromophores, demonstrating their potential in developing novel colorimetric pH sensors and logic gates due to their solid-state fluorescence emission and reversible protonation-induced color changes (Yan et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-4-6-25-15(8-13-16(25)22(2)19(28)23(3)17(13)26)18(27)24-7-5-14-12(10-24)9-20-11-21-14/h8-9,11H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQXBRGZJIAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCC4=NC=NC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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